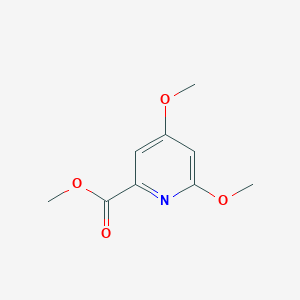
Methyl 4,6-dimethoxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-dimethoxypicolinate: is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . . This compound is characterized by its two methoxy groups attached to the pyridine ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethoxypicolinate can be synthesized through various methods. One common synthetic route involves the esterification of 4,6-dimethoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dimethoxypicolinate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4,6-dimethoxypyridine-2-carboxylic acid.
Reduction: Formation of 4,6-dimethoxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,6-dimethoxypicolinate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 4,6-dimethoxypicolinate exerts its effects depends on its specific applicationThe methoxy groups and ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 5,6-dimethoxypicolinate
- Methyl 3,5-dimethoxypicolinate
- Methyl 2,4-dimethoxypicolinate
Comparison: Methyl 4,6-dimethoxypicolinate is unique due to the specific positioning of its methoxy groups on the pyridine ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Biological Activity
Methyl 4,6-dimethoxypicolinate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.
Overview of this compound
This compound is a derivative of picolinic acid, characterized by its methoxy substituents. This structure contributes to its unique chemical reactivity and biological activity. Research has indicated that compounds with similar structures often exhibit antimicrobial, antitumoral, and antioxidant properties.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial activity against various bacterial strains. For instance, studies have shown that it exhibits growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL . This suggests potential applications in developing antimicrobial agents.
Antitumoral Effects
Research involving tumor cell lines has revealed that this compound possesses growth inhibitory effects. In vitro assays using the MTT method have confirmed its efficacy against certain cancer cell lines, indicating its potential as an antitumoral agent . The specific mechanisms through which this compound exerts its effects remain an area of active investigation.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial for mitigating oxidative stress in biological systems, which can lead to various diseases. Preliminary studies suggest that this compound may help in reducing oxidative damage by scavenging free radicals .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes that modulate cellular pathways involved in growth and apoptosis.
- Inhibition of Pathogen Growth : By disrupting the cellular processes of bacteria and cancer cells, this compound can inhibit their proliferation.
- Antioxidant Mechanisms : Its ability to scavenge reactive oxygen species (ROS) contributes to its antioxidant effects.
Case Studies and Research Findings
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 4,6-dimethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-12-6-4-7(9(11)14-3)10-8(5-6)13-2/h4-5H,1-3H3 |
InChI Key |
OUZNLNAMQFSBAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















